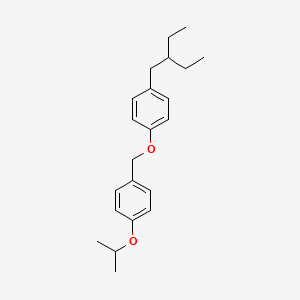
Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethoxy)phenyl)methoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethoxy)phenyl)methoxy)- is a complex organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by its unique structure, which includes a benzene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethoxy)phenyl)methoxy)- typically involves multiple steps, starting from simpler organic molecules. One common approach is the Friedel-Crafts alkylation reaction, where benzene is alkylated with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by a Williamson ether synthesis to introduce the methoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethoxy)phenyl)methoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethoxy)phenyl)methoxy)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to modulation of biological pathways and exertion of its effects.
Comparison with Similar Compounds
- Benzene, 1-(2-ethylbutyl)-4-methoxy-
- Benzene, 1-(2-ethylbutyl)-4-phenylmethoxy-
- Benzene, 1-(2-ethylbutyl)-4-(4-methoxyphenyl)-
Comparison: Compared to similar compounds, Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethoxy)phenyl)methoxy)- is unique due to the presence of both the 2-ethylbutyl and 4-(1-methylethoxy)phenyl groups. These substituents confer distinct chemical and physical properties, such as solubility, reactivity, and potential biological activity, making it a compound of interest for further study.
Properties
CAS No. |
125796-81-8 |
|---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-(2-ethylbutyl)-4-[(4-propan-2-yloxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C22H30O2/c1-5-18(6-2)15-19-7-11-21(12-8-19)23-16-20-9-13-22(14-10-20)24-17(3)4/h7-14,17-18H,5-6,15-16H2,1-4H3 |
InChI Key |
WVCIAGQRQQNPNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















